Sabinene

Catalog No.
S542258
CAS No.
3387-41-5
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sabinene

CAS Number

3387-41-5

Product Name

Sabinene

IUPAC Name

4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h7,9H,3-6H2,1-2H3

InChI Key

NDVASEGYNIMXJL-UHFFFAOYSA-N

SMILES

CC(C)C12CCC(=C)C1C2

Solubility

Soluble in DMSO

Synonyms

sabinene, sabinene, (1R)-isomer

Canonical SMILES

CC(C)C12CCC(=C)C1C2

Isomeric SMILES

CC(C)[C@]12CCC(=C)[C@H]1C2

Description

The exact mass of the compound Sabinene is 136.1252 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407278. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Bicyclic Monoterpenes - Supplementary Records. It belongs to the ontological category of sabinene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Biofuel Production

Field: Bioengineering and Energy

Application Summary: Sabinene is being explored as a potential component for the next generation of aircraft fuels .

Methods of Application: Researchers have identified the general synthetic pathway of sabinene from simple intermediate metabolites. Sabinene synthases of different origins were also cloned and characterized. Additionally, heterologous systems of the model microbes Escherichia coli and Saccharomyces cerevisiae were constructed to produce sabinene .

Results: The fed-batch fermentation of sabinene reached a maximum concentration of 2.65 g/L with an average productivity of 0.018 g h -1 g -1 dry cells, and the conversion efficiency of glycerol to sabinene (gram to gram) reached 3.49% .

Flavorings and Perfume Additives

Field: Food Science and Cosmetics

Application Summary: Sabinene can be used as flavorings and perfume additives .

Methods of Application: Sabinene is extracted from plants where it naturally occurs, although its content is low .

Fine Chemicals

Field: Chemical Industry

Application Summary: Sabinene can be used in the production of fine chemicals .

Anti-bacterial Agent

Field: Medical and Pharmaceutical Industry

Application Summary: A study found that sabinene managed to reduce the growth and adherence of Streptococcus mutans, a bacteria associated with dental cavities .

Results: Sabinene managed to reduce the growth and adherence of the bacteria and reduce acid production and biofilm formation .

Aromatherapy

Field: Alternative Medicine

Application Summary: With its distinctive warm and peppery scent, sabinene is often used in aromatherapy. Its pine and woody undertones can help evoke the feeling of being in the woods, surrounded by fragrant trees .

Methods of Application: Sabinene is typically used in essential oil form and can be diffused or applied topically during aromatherapy sessions .

Antioxidant

Application Summary: Sabinene may help keep your cells in healthier condition due to its potential as an antioxidant .

Results: A 2015 study found that sabinene provided significant protection from oxidative deterioration, indicating that this terpene may exert antioxidant effects .

Anti-Inflammatory

Application Summary: One benefit that you may experience from consuming sabinene is reducing inflammation .

Results: A 2013 study found that sabinene demonstrated strong anti-inflammatory activity. It’s thought that this anti-inflammatory activity likely occurs by inhibiting the production of certain inflammatory compounds .

Green Solvent

Application Summary: Sabinene has been reported as a green solvent for the synthesis of various thiazolo .

Sabinene is a bicyclic monoterpene with the molecular formula C10H16C_{10}H_{16}. It is characterized by a strained ring system composed of a cyclopentane ring fused to a cyclopropane ring. This compound is primarily isolated from essential oils of various plants, including marjoram, holm oak (Quercus ilex), Norway spruce (Picea abies), and carrot seed oil. Sabinene contributes to the spiciness of black pepper and is also found in lower concentrations in tea tree oil and nutmeg essential oil . The compound exists in two enantiomeric forms, which are produced through the biosynthesis pathway involving geranyl pyrophosphate and catalyzed by sabinene synthase .

  • Insecticidal properties: Studies have shown Sabinene's repellent effect against some insects. The exact mechanism behind this repellency needs further investigation.
  • Antimicrobial activity: Sabinene may exhibit some antimicrobial activity against certain bacteria and fungi. More research is needed to confirm its efficacy and understand its mechanism of action against these microbes.
  • Sabinene is generally considered safe in low concentrations [].
  • However, in high concentrations, it may cause skin irritation and respiratory problems [].
  • It's flammable and should be handled with care, away from heat and open flames [].
, particularly oxidation processes. The oxidation of sabinene can occur via hydroxyl radicals (OHOH) and ozone (O3O_3) in atmospheric conditions, leading to the formation of various products, including sabinaketone and formaldehyde. The reaction with OHOH has been quantitatively studied, revealing an Arrhenius expression for the rate coefficient of this reaction . Ozonolysis is another significant reaction pathway for sabinene, which generates primary ozonides that decompose into secondary organic aerosols, contributing to atmospheric chemistry and pollution .

Key Reactions:

  • Hydroxyl Radical Reaction: Sabinene reacts with OHOH to form organic peroxy radicals.
  • Ozonolysis: Leads to the formation of sabinaketone and Criegee intermediates, which further react to produce various organic compounds .

Sabinene exhibits notable biological activities, including:

  • Antimicrobial Properties: It has been shown to possess antibacterial and antifungal effects, making it useful in various applications within the pharmaceutical industry .
  • Anti-inflammatory Effects: Research indicates that sabinene may have potential as an anti-inflammatory agent.
  • Antioxidant Activity: Sabinene's structure allows it to act as an antioxidant, protecting cells from oxidative stress .

Sabinene can be synthesized through several methods:

  • Biosynthesis: Naturally produced from geranyl pyrophosphate via enzymatic action.
  • Chemical Synthesis: Laboratory synthesis can be achieved through thermal activation or microwave irradiation techniques. For example, it has been used as a solvent in the synthesis of thiazolo[5,4-b]pyridine heterocycles .
  • Palladium-Catalyzed Reactions: Recent studies have explored using palladium catalysts for the oxidation of sabinene with hydrogen peroxide .

Studies on sabinene's interactions primarily focus on its reactivity with atmospheric constituents like hydroxyl radicals and ozone. These interactions are crucial for understanding its role in atmospheric chemistry and potential impacts on air quality. For instance, the reaction rates and product yields from these interactions have been quantitatively assessed under controlled conditions to predict environmental behavior .

Sabinene shares structural similarities with other monoterpenes. Here are some comparable compounds:

CompoundStructure TypeUnique Features
β-PineneBicyclicContains a four-membered ring; more stable than sabinene due to lower strain.
ThujeneBicyclicHas a different double bond configuration; less common than sabinene.
LimoneneAcyclicKnown for its citrus scent; widely used in food and cleaning products.
MyrceneAcyclicLarger structure; known for its sedative effects.

Sabinene stands out due to its unique bicyclic structure featuring a strained cyclopropane ring, which influences its reactivity and biological activity compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Exact Mass

136.125200510 g/mol

Monoisotopic Mass

136.125200510 g/mol

Heavy Atom Count

10

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XYL0G8758O

GHS Hazard Statements

Aggregated GHS information provided by 195 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (90.26%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (64.62%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (21.03%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (21.03%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (21.03%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

2009-00-9

Wikipedia

Sabinene

Use Classification

Fragrance Ingredients

Dates

Modify: 2023-08-15
1. Marchini, M., Charvoz, C., Dujourdy, L., et al. Multidimensional analysis of cannabis volatile constituents: Identification of 5,5-dimethyl-1-vinylbicyclo[2.1.1]hexane as a volatile marker of hashish, the resin of Cannabis sativa L. J. Chromatogr. A. 1370, 200-215 (2014).
2. Cao, Y., Zhang, H., Liu, H., et al. Biosynthesis and production of sabinene: Current state and perspectives. Appl. Microbiol. Biotechnol. 102(4), 1535-1544 (2018).
3. Valente, J., Zuzarte, M., Gonçalves, M.J., et al. Antifungal, antioxidant and anti-inflammatory activities of Oenanthe crocata L. essential oil. Food Chem. Toxicol. 62, 349-354 (2013).

Explore Compound Types